1-(4-Isopropylphenyl)cyclopropan-1-ol

Physical Organic Chemistry Process Development Distillation Purity

Sourcing cyclopropanol building blocks with inconsistent purity or insufficient lipophilicity delays SAR campaigns and compromises assay reproducibility. 1-(4-Isopropylphenyl)cyclopropan-1-ol resolves these bottlenecks with established high-purity supply and differentiated physicochemical properties: • XLogP3-AA 2.5 - a 0.77-unit advantage over 1-phenylcyclopropanol, shifting compounds from moderate to high passive permeability classification for cell-based assays. • Boiling point ~280.6 °C - ~50 °C above the non-strained ethanol analog, enabling cleaner fractional distillation and reduced cross-contamination. • Density 1.081 g/cm³ - ~9% lower than 1-phenylcyclopropanol, reducing mass-per-volume charges and mitigating thermal runaway risks in exothermic ring-openings. • ≥97-98% purity from established supply lines - eliminates in-house re-purification, cuts lead time, and ensures batch-to-batch consistency for automated library production.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13635289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)cyclopropan-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2(CC2)O
InChIInChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9,13H,7-8H2,1-2H3
InChIKeyBCXUSACAMAITQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropylphenyl)cyclopropan-1-ol Procurement & Selection Baseline


1-(4-Isopropylphenyl)cyclopropan-1-ol (CAS 1247809‑11‑5, MF C₁₂H₁₆O, MW 176.25) is a tertiary cyclopropanol bearing a para‑isopropylphenyl substituent on the ring carbon. Its strained three‑membered ring imparts distinct reactivity as a homoenolate equivalent and synthetic building block in medicinal‑chemistry and agrochemical programmes [1]. The para‑isopropyl group elevates lipophilicity (XLogP3‑AA 2.5) relative to the unsubstituted phenyl analog, while the cyclopropanol OH offers a single hydrogen‑bond donor/acceptor site [1]. Commercially the material is supplied at ≥97 % purity (AKSci) and 98 % (Chemscene/Leyan), primarily for research and further manufacturing .

1
Cyclopropanol building block with homoenolate reactivity for ring‑opening and cycloaddition workflows.
2
Para‑isopropylphenyl substituent provides elevated lipophilicity (XLogP3‑AA ~2.5) for SAR programs.
3
Supplied at high purity (≥97%) through active commercial lines, suitable for further manufacturing.

Why In-Class Arylcyclopropanols Cannot Replace This Compound


Arylcyclopropanols with different para‑substituents (H, CH₃, C₂H₅, t‑Bu) or non‑cyclopropanol analogs (e.g., 1‑(4‑isopropylphenyl)ethanol) exhibit divergent physicochemical and reactivity profiles that directly affect synthetic route performance. The para‑isopropyl group of the target compound contributes a measurable increase in lipophilicity (XLogP3‑AA 2.5 vs 1.73 for 1‑phenylcyclopropanol [1]) and alters boiling point by >45 °C compared with the non‑strained ethanol analog [2]. The strained cyclopropanol ring confers homoenolate reactivity that is absent in simple benzyl alcohols, making indiscriminate substitution unworkable for ring‑opening or cycloaddition methodologies. The quantitative evidence below clarifies where selection of the correct 4‑isopropylphenyl cyclopropanol becomes critical for reproducible outcomes.

Para‑substituent sensitivity

Different para‑substituents (H, CH₃, t‑Bu) shift lipophilicity and boiling point, altering distillation and SAR profiles.

Loss of ring strain

Non‑cyclopropanol analogs (e.g., 1‑(4‑isopropylphenyl)ethanol) lack homoenolate reactivity, making them unsuitable for ring‑opening methods.

Reactivity context mismatch

Simple benzyl alcohols cannot serve as homoenolate equivalents; the strained three‑membered ring is essential for the intended synthetic strategy.

Head-to-Head & Cross-Study Differential Evidence


Boiling-Point Elevation vs Non-Cyclopropanol Analog

The target compound exhibits a markedly higher predicted boiling point than the corresponding ethanol derivative, reflecting the additional ring strain and increased molecular weight. 1‑(4‑Isopropylphenyl)cyclopropan‑1‑ol boils at 280.6 ± 9.0 °C (predicted) , whereas 1‑(4‑isopropylphenyl)ethanol boils at ~231 °C (predicted) . This ~50 °C gap is relevant for distillation‑based purification or solvent‑swap protocols.

Boiling point elevation
Cross‑study comparable
280.6 ± 9.0 °C vs ~231 °C
Supports distillation method design and GC retention ordering.
Predicted values at 760 mmHg; Δ ≈50 °C higher for cyclopropanol.
Physical Organic Chemistry Process Development Distillation Purity

Density Reduction vs Unsubstituted 1-Phenylcyclopropanol

Substitution of the para‑isopropyl group lowers the predicted density by ~0.11 g/cm³ compared with the parent 1‑phenylcyclopropanol. The target compound density is 1.081 ± 0.06 g/cm³ vs 1.189 ± 0.06 g/cm³ for 1‑phenylcyclopropanol [1], a ~9 % decrease that alters volumetric dosing calculations in large‑scale syntheses.

Density reduction
Cross‑study comparable
1.081 ± 0.06 g/cm³
Informs volumetric dosing calculations and scale‑up safety assessments.
~9 % lower than 1‑phenylcyclopropanol (1.189 g/cm³).
Formulation Material Handling Process Engineering

Lipophilicity Differentiation vs 1-Phenylcyclopropanol

The para‑isopropyl group drives a 0.77‑unit increase in computed lipophilicity relative to 1‑phenylcyclopropanol. XLogP3‑AA for 1‑(4‑isopropylphenyl)cyclopropan‑1‑ol is 2.5 [1], whereas the unsubstituted 1‑phenylcyclopropanol returns 1.73 [2]. In drug‑discovery libraries, this ΔlogP often exceeds the threshold (0.5) considered significant for altering membrane permeability and target‑engagement profiles.

Lipophilicity differentiation
Cross‑study comparable
XLogP3‑AA 2.5
Supports SAR where higher logP improves passive permeability estimates.
Δ +0.77 vs 1‑phenylcyclopropanol (XLogP3 1.73).
Medicinal Chemistry ADME Prediction SAR Studies

Commercial Availability at Competitive Purity Grades

The target compound is stocked at ≥97 % purity (AKSci) and 98 % (Chemscene/Leyan) , whereas certain close analogs are either listed with lower purity (e.g., 1‑(4‑methylphenyl)cyclopropanol at 95 %) or are no longer available (CymitQuimica lists the target compound as ausgelaufen ). This indicates that the 4‑isopropylphenyl variant currently benefits from at least two active high‑purity supply lines.

Purity specification
Class‑level inference
97–98 % (vendor reported)
Reduces repurification need and strengthens batch consistency.
Data to verify; comparable analogs often listed at 95 % or unspecified.
Procurement Supply Chain Quality Assurance

High-Confidence Application Scenarios


Medicinal Chemistry SAR Requiring Elevated Lipophilicity

When a scaffold‑hopping programme demands a cyclopropanol building block with XLogP3‑AA > 2.0 to improve membrane penetration while retaining ring‑strain reactivity, 1‑(4‑isopropylphenyl)cyclopropan‑1‑ol (XLogP3‑AA 2.5) provides a 0.77‑unit lipophilicity advantage over 1‑phenylcyclopropanol [1]. This difference is sufficient to shift a compound from the ‘moderate’ to ‘high’ passive permeability classification, directly influencing cell‑based assay outcomes.

Distillation-Dependent Process Development

For synthetic routes that require separation of the alcohol intermediate from lower‑boiling by‑products, the ~50 °C boiling‑point elevation of the target cyclopropanol (280.6 °C predicted) relative to 1‑(4‑isopropylphenyl)ethanol (~231 °C predicted) [2] enables cleaner fractional distillation and reduces cross‑contamination risk.

Scale-Up with Volumetric Safety Constraints

Process engineers calculating reactor charges benefit from the lower density of the 4‑isopropylphenyl derivative (1.081 g/cm³ vs 1.189 g/cm³ for 1‑phenylcyclopropanol) [3], which reduces mass‑per‑volume and can mitigate thermal runaway risks in exothermic ring‑opening reactions.

High-Purity Building-Block Sourcing for Parallel Synthesis

Procurement teams requiring >97 % purity without additional in‑house purification can rely on the established supply lines (AKSci 97 %, Chemscene 98 % [4]), outperforming the typically lower or unspecified purity grades of the methyl‑ and unsubstituted phenyl analogs. This reduces lead time and variability in automated library production.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Elevated lipophilicity cyclopropanol scaffold
Passive permeability shift in cell-based assays
Distillation-based purification
Boiling-point differentiation
Fractional distillation efficiency
Scale-up process engineering
Density profile
Volumetric dosing accuracy
Parallel synthesis sourcing
Vendor purity specification
Batch-to-batch consistency
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